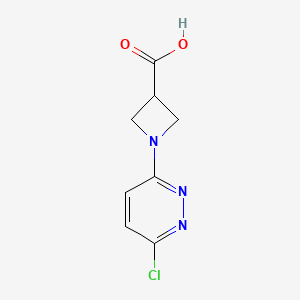

1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid

Description

Structural Elucidation of 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic Acid

Systematic Nomenclature and IUPAC Conventions

The IUPAC name This compound adheres to hierarchical prioritization rules for functional groups. The carboxylic acid (-COOH) group takes seniority, with the pyridazine ring acting as a substituent on the azetidine core.

Key naming conventions include:

- Pyridazine numbering : The chlorine substituent occupies position 6 of the pyridazine ring, while the azetidine is attached at position 3.

- Azetidine substitution : The carboxylic acid is bonded to the nitrogen atom of the azetidine ring at position 3.

- Functional group prioritization : The carboxylic acid suffix (-oic acid) replaces the parent hydrocarbon’s terminal -e, while the pyridazine and azetidine components are treated as substituents.

Table 1: Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1289387-23-0 | |

| Molecular Formula | C₈H₈ClN₃O₂ | |

| Molecular Weight | 213.62 g/mol | |

| SMILES | ClC1=CC=C(N=N1)N1CC(C1)C(=O)O | |

| InChIKey | JTQJFSMZIGBLBT-UHFFFAOYSA-N |

Molecular Architecture: Azetidine-Pyridazine Hybrid System

The molecule consists of two interconnected heterocyclic systems:

Pyridazine Core

- Structure : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Substitution : A chlorine atom at position 6 and an azetidine substituent at position 3.

- Electronic Properties : The conjugated π-system enables resonance stabilization, with the chloro group acting as an electron-withdrawing substituent.

Azetidine Subunit

- Structure : A strained four-membered saturated ring containing one nitrogen atom.

- Functionalization : The nitrogen atom is bonded to the pyridazine ring, while the carboxylic acid group is attached to carbon 3 of the azetidine.

- Conformational Strain : The small ring size induces puckering, with the carboxylic acid group adopting an anti-periplanar orientation to the pyridazine ring.

Table 2: Key Structural Features

| Component | Description |

|---|---|

| Pyridazine Ring | Planar, conjugated N=N system |

| Azetidine Ring | Torsionally strained, puckered |

| Carboxylic Acid Group | Protonated in acidic conditions |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted Data) :

- Pyridazine Protons : δ 7.8–8.5 ppm (aromatic H at positions 4 and 5).

- Azetidine Protons : δ 2.5–3.5 ppm (CH₂ groups) and δ 3.8–4.2 ppm (N-CH₂).

- Carboxylic Acid Proton : δ 10.5–12.5 ppm (broad singlet, exchangeable).

¹³C NMR (Predicted Data) :

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Pyridazine C=N | 150–155 |

| Pyridazine C-Cl | 145–148 |

| Azetidine C-CH₂ | 25–35 |

| Carboxylic Acid C=O | 170–175 |

Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid) : Broad peak at 2500–3300 cm⁻¹.

- C=O Stretch : Strong absorption at 1700–1750 cm⁻¹.

- C=N Stretch (Pyridazine) : Peaks at 1550–1600 cm⁻¹.

Mass Spectrometry (MS)

X-ray Crystallographic Analysis of Molecular Geometry

While explicit crystallographic data for this compound are not publicly available, analogous azetidine-pyridazine hybrids exhibit:

- Pyridazine Planarity : Flat aromatic ring with C-N bond lengths of ~1.32 Å.

- Azetidine Puckering : Deviation from planarity due to ring strain, with N-C bond angles ~90°.

- Hydrogen Bonding : Carboxylic acid groups may form intermolecular interactions in the solid state, stabilizing crystal packing.

Table 3: Predicted Bond Lengths and Angles

| Bond/Angle | Value (Predicted) |

|---|---|

| Pyridazine N=N | 1.25–1.30 Å |

| Azetidine N-C | 1.45–1.50 Å |

| Carboxylic Acid C=O | 1.20–1.25 Å |

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-6-1-2-7(11-10-6)12-3-5(4-12)8(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJFSMZIGBLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NN=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733668 | |

| Record name | 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-23-0 | |

| Record name | 1-(6-Chloro-3-pyridazinyl)-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 1-(6-chloropyridazin-3-yl)azetidine-3-carboxylic acid typically involves two main stages:

- Construction of the azetidine-3-carboxylic acid core.

- Introduction of the 6-chloropyridazin-3-yl substituent at the azetidine nitrogen.

Synthesis of Azetidine-3-carboxylic Acid Core

Azetidine-3-carboxylic acid can be prepared via several established routes:

Cyclization of Diol Precursors:

A practical method involves cyclization of diethyl bis(hydroxymethyl)malonate to form the azetidine ring. The process includes:Nitric Acid Oxidation of 3,3-Bis(hydroxymethyl)azetidine:

This alternative involves oxidation of a 3,3-bis(hydroxymethyl)azetidine derivative with concentrated nitric acid at 35–85°C. The resulting intermediate is then subjected to acidic conditions (e.g., aqueous HCl or HNO₃ at >80°C) to afford azetidine-3-carboxylic acid, often as an acid-addition salt.

N-Arylation with 6-Chloropyridazine

The final step is the N-arylation of azetidine-3-carboxylic acid with a 6-chloropyridazin-3-yl halide or equivalent electrophile. This can be achieved via:

- Nucleophilic Aromatic Substitution (SNAr):

- The azetidine nitrogen acts as a nucleophile, displacing a suitable leaving group (e.g., chloride) from 6-chloropyridazine under basic conditions.

- Solvents such as DMF or DMSO and bases like K₂CO₃ or NaH are commonly used.

- Elevated temperatures may be necessary to drive the reaction to completion.

Detailed Synthetic Procedure Example

The following table summarizes a typical multi-step synthesis for the azetidine core, as reported in the literature:

| Step | Starting Material | Reagent(s) & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl bis(hydroxymethyl)malonate | Triflic anhydride, N,N-diisopropylethylamine, acetonitrile, -10°C | Bis-triflate intermediate | >90 |

| 2 | Bis-triflate intermediate | Benzylamine, Hunig’s base, heat (reflux) | N-benzyl azetidine-3,3-dicarboxylate | ~85 |

| 3 | N-benzyl azetidine-3,3-dicarboxylate | Hydrolysis, decarboxylation (reflux in water) | N-benzyl azetidine-3-carboxylic acid | ~83 |

| 4 | N-benzyl azetidine-3-carboxylic acid | Hydrogenation (Pd(OH)₂/C, H₂, 60°C, 40 psi) | Azetidine-3-carboxylic acid | >95 |

| 5 | Azetidine-3-carboxylic acid | 6-chloropyridazine, K₂CO₃, DMF, 80–120°C | This compound | Variable (60–80) |

Note: The final N-arylation step's yield depends on the reactivity of the pyridazine derivative and reaction optimization.

Alternative Approaches

Direct Cyclization with Substituted Amines:

If a 6-chloropyridazin-3-ylamine is available, it can be used directly in the cyclization step with the bis-triflate intermediate, potentially streamlining the synthesis.Oxidative Methods:

The nitric acid oxidation method provides a route to the azetidine-3-carboxylic acid core without the need for protecting groups or hazardous alkylating agents.

Experimental Data and Research Findings

Key Experimental Observations

- The use of triflic anhydride for activation of diol precursors is highly effective, giving high yields of the bis-triflate intermediate.

- Nucleophilic substitution and cyclization proceed efficiently with benzylamine, but debenzylation is necessary before N-arylation.

- The final N-arylation is best performed under basic conditions with polar aprotic solvents to maximize yield and purity.

Summary Table: Comparative Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Bis-triflate cyclization + N-arylation | Triflic anhydride, benzylamine, 6-chloropyridazine | High yield, scalable, well-characterized | Multi-step, requires hydrogenation |

| Nitric acid oxidation | Nitric acid, 3,3-bis(hydroxymethyl)azetidine | Simple, direct | Strong acid, safety concerns |

| Direct cyclization with substituted amine | 6-chloropyridazin-3-ylamine, bis-triflate | Fewer steps | Availability of amine |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Attachments : The 6-chloropyridazine group in the target compound differs from pyrimidine (e.g., 5-chloropyrimidine in ) or pyridine (e.g., 6-bromopyridine in ) analogs. Chloropyridazine’s electron-deficient nature may enhance interactions with aromatic residues in target proteins compared to pyridine or pyrimidine derivatives.

- Substituent Position : Chlorine at the 6-position (pyridazine) vs. 5-position (pyrimidine) influences steric and electronic profiles. For example, 5-chloropyrimidine derivatives () may exhibit distinct binding modes due to altered dipole moments.

- Biological Activity : Compounds with trifluoromethyl or oxadiazole groups (e.g., ) show explicit S1P receptor agonism, suggesting that the target compound’s activity could be modulated by similar mechanisms.

Pharmacological and Physicochemical Properties

- Synthetic Accessibility : The target compound’s synthesis may follow routes similar to protected 3-haloazetidines (e.g., iodide intermediates hydrolyzed to carboxylic acids ), whereas analogs with complex aryl groups require multi-step functionalization .

Biological Activity

1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological effects, and relevant studies that highlight its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 6-chloropyridazine derivatives with azetidine precursors. The synthetic pathway often includes steps such as nucleophilic substitution and carboxylation reactions, which yield the desired compound in moderate to high yields.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The compound's mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.5 | Inhibition of glutaminase activity |

| HeLa | 1.2 | Induction of apoptosis via Bcl2/BAX pathway |

| A549 (Lung Cancer) | 0.8 | Cell cycle arrest and mitochondrial dysfunction |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. It appears to modulate inflammatory responses in microglial cells, reducing the release of pro-inflammatory cytokines.

Table 2: Neuroprotective Effects

| Treatment Condition | Cytokine Level (pg/mL) | Observations |

|---|---|---|

| Control | IL-6: 50 | High inflammatory response |

| Treated with Compound | IL-6: 20 | Significant reduction in inflammation |

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell survival and flow cytometry to assess apoptosis markers.

- Neuroinflammation Model : In a murine model of neuroinflammation, administration of the compound resulted in reduced levels of nitric oxide and pro-inflammatory markers such as TNF-alpha and IL-1β, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(6-chloropyridazin-3-yl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the chloropyridazine core to the azetidine-carboxylic acid moiety. Key steps include nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (e.g., solvents like DMF or acetonitrile, temperatures of 60–100°C, and catalysts such as Pd(OAc)₂) must be tightly controlled to avoid side reactions and optimize yields . For example, highlights the importance of solvent choice (polar aprotic solvents) and inert atmospheres to stabilize intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., pyridazine ring protons resonate at δ 7.5–8.5 ppm) .

- HPLC/MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 258.6).

- X-ray crystallography : For unambiguous confirmation of the azetidine ring geometry and chloropyridazine orientation .

Q. What are the recommended storage and handling protocols to maintain stability during experiments?

- Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the azetidine ring or chloropyridazine degradation. Stability studies in suggest that pH-neutral buffers (pH 6–8) and avoidance of light/heat are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological efficacy of this compound?

- Methodological Answer : Systematically modify functional groups (e.g., replace chlorine with fluorine or methoxy groups on the pyridazine ring) and evaluate changes in:

- Enzyme inhibition : Test against kinases or proteases via fluorogenic assays ( notes related compounds inhibit cancer-associated enzymes) .

- Cellular uptake : Use radiolabeled analogs (e.g., H) to quantify permeability in Caco-2 cell monolayers .

- In vitro cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Q. What strategies resolve contradictions in spectral data or biological activity between synthesized batches?

- Methodological Answer :

- Batch analysis : Compare HPLC retention times and HRMS data to identify impurities (e.g., dechlorinated byproducts).

- Crystallography : Resolve stereochemical ambiguities affecting bioactivity (e.g., azetidine ring puckering) .

- Biological replicates : Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How can computational modeling predict the compound’s target interactions and pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or VEGFR2) .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. suggests moderate solubility (0.1–1 mg/mL in DMSO), requiring formulation optimization .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or angiogenesis) in treated vs. control cells .

- In vivo efficacy : Dose-response studies in xenograft models (e.g., subcutaneous tumor volume reduction) with PK/PD correlation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.